molecular formula C17H17ClN2OS B11681211 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- CAS No. 3576-45-2

10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-

Cat. No.: B11681211
CAS No.: 3576-45-2
M. Wt: 332.8 g/mol
InChI Key: ARHYCXNCAGKFGX-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro and dimethylamino groups in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino and oxopropyl groups. One common method involves the reaction of phenothiazine with thionyl chloride to introduce the chloro group. This is followed by the reaction with dimethylamine and an appropriate oxopropylating agent under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of enzymes involved in critical biological pathways, such as those responsible for cell division and metabolism . The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

  • 2-Chloro-10H-phenothiazine
  • Prochlorperazine
  • Chlorpromazine
  • Perphenazine

Comparison:

Properties

CAS No.

3576-45-2

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C17H17ClN2OS/c1-19(2)10-9-17(21)20-13-5-3-4-6-15(13)22-16-8-7-12(18)11-14(16)20/h3-8,11H,9-10H2,1-2H3

InChI Key

ARHYCXNCAGKFGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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